molecular formula C9H13ClOSi B13470282 Silane, (3-chlorophenoxy)trimethyl- CAS No. 17881-67-3

Silane, (3-chlorophenoxy)trimethyl-

Cat. No.: B13470282
CAS No.: 17881-67-3
M. Wt: 200.73 g/mol
InChI Key: BFUAFRGEFKDQJD-UHFFFAOYSA-N
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Description

Silane, (3-chlorophenoxy)trimethyl- is an organosilicon compound with the molecular formula C9H13ClOSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a (3-chlorophenoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-chlorophenoxy)trimethyl- typically involves the reaction of trimethylchlorosilane with 3-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom in trimethylchlorosilane with the 3-chlorophenoxy group. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous solvents like toluene or dichloromethane

    Reaction Time: Several hours to ensure complete substitution

Industrial Production Methods: In industrial settings, the production of Silane, (3-chlorophenoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Distillation or recrystallization to obtain high-purity product

    Safety Measures: Proper handling of reagents and solvents to prevent any hazardous reactions

Chemical Reactions Analysis

Types of Reactions: Silane, (3-chlorophenoxy)trimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The (3-chlorophenoxy) group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrosilylation: The Si-H bond in silanes can participate in hydrosilylation reactions with alkenes and alkynes.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or other strong bases

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Reducing agents such as lithium aluminum hydride

Major Products:

    Substitution Products: Various substituted silanes depending on the nucleophile used

    Oxidation Products: Silanols or siloxanes

    Reduction Products: Silanes with reduced functional groups

Scientific Research Applications

Silane, (3-chlorophenoxy)trimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various drug molecules.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, (3-chlorophenoxy)trimethyl- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved include:

    Silicon-Oxygen Bond Formation: Enhances the stability of the compound in various environments

    Silicon-Carbon Bond Formation: Facilitates the incorporation of the compound into organic molecules

Comparison with Similar Compounds

Silane, (3-chlorophenoxy)trimethyl- can be compared with other similar compounds such as:

    Trimethylsilane: A simpler silane with three methyl groups attached to silicon. It is less reactive compared to Silane, (3-chlorophenoxy)trimethyl-.

    Chlorotrimethylsilane: Contains a chlorine atom attached to silicon, making it more reactive in substitution reactions.

    Phenyltrimethylsilane: Contains a phenyl group attached to silicon, offering different reactivity and applications.

Uniqueness: Silane, (3-chlorophenoxy)trimethyl- is unique due to the presence of the (3-chlorophenoxy) group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

17881-67-3

Molecular Formula

C9H13ClOSi

Molecular Weight

200.73 g/mol

IUPAC Name

(3-chlorophenoxy)-trimethylsilane

InChI

InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-6-4-5-8(10)7-9/h4-7H,1-3H3

InChI Key

BFUAFRGEFKDQJD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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